molecular formula C13H16ClFN2O B3027960 6'-Fluoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-2'-one hydrochlorid CAS No. 1439902-51-8

6'-Fluoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-2'-one hydrochlorid

Cat. No.: B3027960
CAS No.: 1439902-51-8
M. Wt: 270.73
InChI Key: LYLVCBCRLZUJBQ-UHFFFAOYSA-N
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Description

The compound “tert-Butyl 6’-fluoro-2’-oxo-2’,4’-dihydro-1’H-spiro[piperidine-4,3’-quinoline]-1-carboxylate” is a chemical with the CAS number 1439899-53-2 . It has a molecular weight of 334.39 and a molecular formula of C18H23FN2O3 .


Molecular Structure Analysis

The molecular structure of this compound consists of 18 carbon atoms, 23 hydrogen atoms, 1 fluorine atom, 2 nitrogen atoms, and 3 oxygen atoms .

Scientific Research Applications

Synthesis and Chemical Properties

6'-Fluoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-2'-one hydrochloride and related compounds have been a focus of research due to their unique chemical structures and potential biological activities. The efficient synthesis of fluorine-containing substituted spiro[piperidine-4,4′-pyrano[3,2-c]quinolines] through rapid one-pot multi-component reactions under microwave irradiation showcases the method's advantages in terms of excellent yields and short reaction times. This approach opens up possibilities for creating a series of fluorinated quinoline derivatives for biological screening tests, highlighting the compound's significance in facilitating the development of new chemical entities with potential pharmacological activities (Dandia, Gautam, & Jain, 2007).

Biological Screening and Pharmacological Potential

The compound's derivatives, such as spiro[indoline-3,4'-piperidine]-2-ones, have been designed, synthesized, and tested in various in vitro/in vivo pharmacological and antitumor assays. Notably, a specific compound identified as a potent, highly selective, well-tolerated, and orally efficacious c-Met/ALK dual inhibitor demonstrated significant tumor growth inhibitions in human gastric carcinoma xenograft models. This finding underscores the potential of 6'-Fluoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-2'-one hydrochloride derivatives in cancer therapy and the broader implications for drug development targeting c-Met/ALK (Li et al., 2013).

Antibacterial Applications

The synthesis and biological evaluation of novel aminopyridyl/pyrazinyl-substituted spiro[indoline-3,4'-piperidine]-2-ones revealed significant antimycobacterial activity, highlighting another crucial aspect of the compound's utility. One derivative was notably effective against Mycobacterium tuberculosis H37Rv, multidrug-resistant Mycobacterium tuberculosis, and Mycobacterium smegmatis, showcasing the compound's potential as a base for developing new antimycobacterial agents (Kumar et al., 2008).

Properties

IUPAC Name

6-fluorospiro[1,4-dihydroquinoline-3,4'-piperidine]-2-one;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN2O.ClH/c14-10-1-2-11-9(7-10)8-13(12(17)16-11)3-5-15-6-4-13;/h1-2,7,15H,3-6,8H2,(H,16,17);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYLVCBCRLZUJBQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCC12CC3=C(C=CC(=C3)F)NC2=O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClFN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1439902-51-8
Record name Spiro[piperidine-4,3′(2′H)-quinolin]-2′-one, 6′-fluoro-1′,4′-dihydro-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1439902-51-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
6'-Fluoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-2'-one hydrochlorid
Reactant of Route 2
6'-Fluoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-2'-one hydrochlorid
Reactant of Route 3
6'-Fluoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-2'-one hydrochlorid
Reactant of Route 4
6'-Fluoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-2'-one hydrochlorid
Reactant of Route 5
6'-Fluoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-2'-one hydrochlorid
Reactant of Route 6
6'-Fluoro-2',4'-dihydro-1'H-spiro[piperidine-4,3'-quinoline]-2'-one hydrochlorid

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